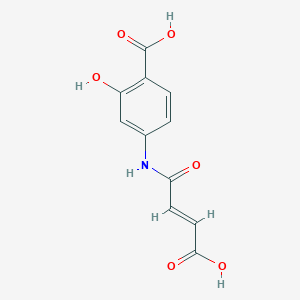

(E)-4-(3-carboxyacrylamido)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-4-(3-carboxyacrylamido)-2-hydroxybenzoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an acrylamide group (CH2=CHCONH2), and a hydroxy group (-OH) attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzene ring. The double bond in the acrylamide group would also contribute to the planarity. The hydroxy and carboxylic acid groups could form hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The acrylamide group could participate in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with carboxylic acid groups tend to be polar and can form hydrogen bonds. The presence of the benzene ring could contribute to its stability .Scientific Research Applications

Chemical Synthesis and Complex Formation

(E)-4-(3-carboxyacrylamido)-2-hydroxybenzoic acid has been utilized in the synthesis of complex molecules and coordination compounds. Ali Al-Assadi (2016) explored the synthesis of this compound from acetic anhydride and p-amino salicylic acid, subsequently forming complexes with Co(II), Ni(II), and Cr(III). These complexes were characterized by spectral (FTIR, UV-Vis) and electrochemical methods, including conductometry and were further analyzed for their biological activity. The study demonstrates the compound's potential in forming stable metal complexes, which could be of interest in materials science, catalysis, or as part of drug delivery systems (Khansa Abdul Razzaq Ali Al-Assadi, 2016).

Environmental Applications

The compound and its derivatives, particularly 4-hydroxybenzoic acid, are relevant in environmental applications. For instance, Das et al. (2021) reported the use of molecularly imprinted polymers synthesized using ionic liquids @ graphene oxide composites for removing metabolites of emerging contaminants (ECs) like 4-hydroxy benzoic acid from ecosystems. This research underlines the potential for employing this compound and its derivatives in environmental remediation and pollution control strategies (Ranjita Das, A. Wankhade, A. Kumar, 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-[[(E)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZRWROSKMXNU-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)

![ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate](/img/structure/B2896985.png)